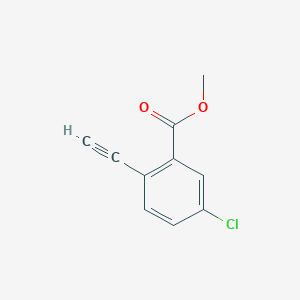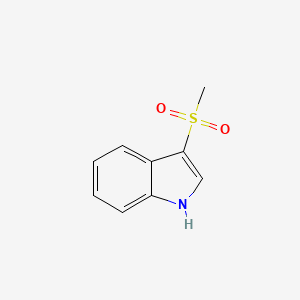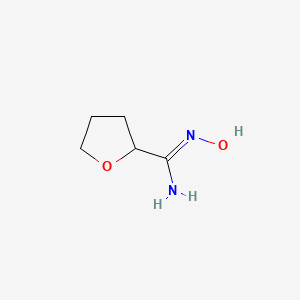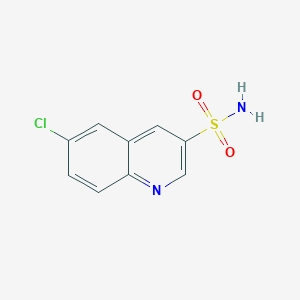
4-methoxy-1-methyl-1H-indazol-3-amine
Overview
Description
4-Methoxy-1-methyl-1H-indazol-3-amine (MMI) is a synthetic compound that has been widely studied in recent years due to its potential applications in a variety of scientific and medical fields. MMI is a derivative of the indazole family, a class of heterocyclic compounds that are known to exhibit a wide range of biological activities. MMI has been found to possess antifungal, antibacterial, anticonvulsant, and anti-inflammatory properties, among others.
Scientific Research Applications
Medicinal Chemistry and Drug Design
4-methoxy-1-methyl-1H-indazol-3-amine: is a valuable scaffold in medicinal chemistry due to its indazole core, which is a prevalent motif in pharmacologically active compounds . Its derivatives have been explored for various therapeutic potentials, including antiproliferative activities against neoplastic cell lines . This compound’s ability to be easily modified makes it a prime candidate for the design of new drugs with improved efficacy and safety profiles.
Agriculture
In the agricultural sector, indazole derivatives, including 4-methoxy-1-methyl-1H-indazol-3-amine , are being studied for their potential use as novel agrochemicals . Their bioactivity can be harnessed to develop new pesticides or herbicides that are more effective and environmentally friendly.
Industrial Applications
The chemical properties of 4-methoxy-1-methyl-1H-indazol-3-amine , such as its solid physical form and stability at room temperature, make it suitable for various industrial applications . It can be used in the synthesis of complex organic compounds and materials that require specific structural features.
Environmental Science
Research in environmental science may utilize 4-methoxy-1-methyl-1H-indazol-3-amine for studying pollutant degradation or as a building block for creating sensors that detect environmental toxins . Its reactivity and stability under various conditions are advantageous for such applications.
Biochemistry Research
In biochemistry, 4-methoxy-1-methyl-1H-indazol-3-amine can be used to study enzyme interactions and inhibition, given its structural similarity to many biologically active molecules . It can serve as a probe or inhibitor in enzymatic assays and help in understanding the biochemical pathways.
Pharmacological Studies
This compound is also significant in pharmacological research, where it’s used to develop new therapeutic agents. Its indazole ring system is particularly interesting for creating molecules with potential CNS activity due to its ability to cross the blood-brain barrier . Moreover, it’s been involved in the synthesis of compounds with anti-inflammatory and analgesic properties .
Mechanism of Action
Target of Action
The primary targets of 4-methoxy-1-methyl-1H-indazol-3-amine are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
4-Methoxy-1-methyl-1H-indazol-3-amine interacts with its targets by inhibiting, regulating, and/or modulating their activity . In the case of the tyrosine kinase, the 1H-indazole-3-amine structure of the compound binds effectively with the hinge region of the kinase .
Biochemical Pathways
The inhibition of CHK1, CHK2, and SGK kinases by 4-methoxy-1-methyl-1H-indazol-3-amine affects the pathways related to cell cycle regulation and DNA damage response . The downstream effects of this interaction can lead to the halting of cell proliferation and induction of cell death, particularly in cancer cells .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 4-methoxy-1-methyl-1H-indazol-3-amine’s action include the inhibition of cell growth . This is particularly effective against certain types of cancer cells, such as colon and melanoma cell lines .
properties
IUPAC Name |
4-methoxy-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVQTRCMCJMRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-methyl-1H-indazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1458137.png)










![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine](/img/structure/B1458153.png)
